(Z)-N-PHENYLBENZENECARBONIMIDOYL CYANIDE

Description

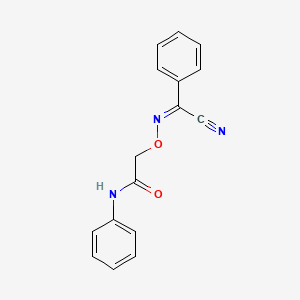

(Z)-N-Phenylbenzenecarbonimidoyl cyanide is a specialized organic compound characterized by a benzimidoyl cyanide core structure with a phenyl substituent. The "Z" designation indicates the stereochemical configuration of the imine group (C=N), where the higher-priority groups (phenyl and cyanide) are on opposite sides of the double bond. This compound belongs to the class of nitriles and imidoyl derivatives, which are notable for their reactivity and applications in organic synthesis, particularly as intermediates in the preparation of pharmaceuticals, agrochemicals, and ligands for metal complexes.

The substitution of bromide with a cyanide group in such imidoyl derivatives likely enhances electrophilicity and reactivity in nucleophilic addition or cyclization reactions.

Properties

IUPAC Name |

(Z)-N-(2-anilino-2-oxoethoxy)benzenecarboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c17-11-15(13-7-3-1-4-8-13)19-21-12-16(20)18-14-9-5-2-6-10-14/h1-10H,12H2,(H,18,20)/b19-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNKDFRYJHVPLW-XDJHFCHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NOCC(=O)NC2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/OCC(=O)NC2=CC=CC=C2)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-PHENYLBENZENECARBONIMIDOYL CYANIDE typically involves the reaction of benzenecarbonimidoyl chloride with phenyl cyanide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

On an industrial scale, the production of (Z)-N-PHENYLBENZENECARBONIMIDOYL CYANIDE may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability and economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-PHENYLBENZENECARBONIMIDOYL CYANIDE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Reagents like sodium azide (NaN₃) and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include primary amines, substituted nitriles, and various oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Z)-N-PHENYLBENZENECARBONIMIDOYL CYANIDE has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-N-PHENYLBENZENECARBONIMIDOYL CYANIDE involves its interaction with specific molecular targets and pathways. The cyano group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (Z)-N-phenylbenzenecarbonimidoyl cyanide, we compare it with structurally or functionally analogous compounds, focusing on chemical properties , reactivity , and applications .

Table 1: Comparative Analysis of Key Compounds

*Calculated based on structural analogy.

Key Comparisons:

Reactivity :

- The cyanide group in (Z)-N-phenylbenzenecarbonimidoyl cyanide renders it highly reactive toward nucleophiles, similar to benzyl cyanide derivatives . In contrast, the bromine in N-phenylbenzenecarboximidoyl bromide facilitates substitution reactions (e.g., Suzuki couplings) .

- The imidoyl group (C=N) in the target compound may enable tautomerization or coordination with transition metals, a feature exploited in catalysis and ligand design .

Toxicity :

- Cyanide-containing compounds universally exhibit high toxicity due to CN⁻ inhibition of cytochrome c oxidase . For example, hydrogen cyanide (HCN) is lethal at 50–100 ppm , while benzyl cyanide derivatives show LD₅₀ values in the 100–200 mg/kg range .

Industrial and Pharmaceutical Relevance :

- Unlike simple cyanides (e.g., HCN), which are used in mining and chemical synthesis , (Z)-N-phenylbenzenecarbonimidoyl cyanide’s aromatic and imidoyl groups make it more suited for specialized applications, such as:

- Pharmaceutical precursors : Analogous to benzyl cyanide’s role in synthesizing methadone .

- Ligands : Similar to imidoyl bromide derivatives in catalytic systems .

Physical Properties :

- The boiling points of aromatic nitriles (e.g., benzyl cyanide: 240–241°C ) suggest that (Z)-N-phenylbenzenecarbonimidoyl cyanide is likely a high-boiling liquid or solid, differing from volatile HCN (25.6°C) .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.